molecular formula C24H35NO15 B1149348 Neu5Ac alpha(2-3)Gal beta MP Glycoside CAS No. 159922-54-0

Neu5Ac alpha(2-3)Gal beta MP Glycoside

Cat. No.: B1149348
CAS No.: 159922-54-0
M. Wt: 577.532
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neu5Ac alpha(2-3)Gal beta MP Glycoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method includes the use of sialyltransferase-catalyzed reactions, where sialic acid is transferred from its activated sugar nucleotide, cytidine 5’-monophosphate-sialic acid, to suitable acceptors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The process is optimized to maintain the structural integrity of the glycoside while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: Neu5Ac alpha(2-3)Gal beta MP Glycoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Biological Activity

Neu5Ac α(2-3)Gal β MP Glycoside is a sialylated glycan that plays a significant role in various biological processes, including cell recognition, adhesion, and pathogen interaction. This article explores the biological activity of this compound, highlighting its molecular interactions, potential applications in diagnostics, and implications in disease mechanisms.

1. Structural Characteristics and Molecular Recognition

Neu5Ac α(2-3)Gal β MP Glycoside consists of a sialic acid (Neu5Ac) linked to a galactose (Gal) unit through an α(2-3) linkage. The structural conformation of this glycan is crucial for its interactions with cellular receptors. The negatively charged and hydrophilic nature of sialic acids allows them to serve as key recognition sites for various physiological receptors, including selectins and siglecs, which are involved in immune responses and cell signaling .

Table 1: Key Structural Features of Neu5Ac α(2-3)Gal β MP Glycoside

FeatureDescription
Sialic Acid Neu5Ac
Linkage α(2-3) to Gal
Biological Role Cell recognition, adhesion, pathogen binding
Receptor Interaction Selectins, siglecs

2. Biological Activity and Mechanisms

The biological activity of Neu5Ac α(2-3)Gal β MP Glycoside primarily revolves around its ability to interact with specific receptors on cell surfaces. This interaction can influence various cellular processes:

  • Cell Adhesion : The glycan can mediate cell-cell interactions by binding to receptors on adjacent cells, facilitating tissue organization and immune responses.
  • Pathogen Recognition : Many pathogens exploit sialylated glycans for adhesion to host cells. Neu5Ac α(2-3)Gal β MP Glycoside can be used to study how bacteria and viruses attach themselves to host cells, providing insights into infection mechanisms.
  • Enzyme Substrate : This compound serves as a substrate for glycosylation enzymes, helping researchers understand enzyme specificity and function in biological systems.

Case Study 1: Interaction with Maackia Amurensis Lectin

Research has demonstrated that Maackia amurensis leukoagglutinin specifically binds to the Neu5Ac α(2-3)Gal sequence. This binding was utilized in histochemical studies to visualize the distribution of this glycan in various tissues. The specificity of the lectin for this sequence allows researchers to map out the expression patterns of sialylated glycans in different biological contexts .

Case Study 2: Role in Viral Pathogenesis

Studies have shown that certain viruses utilize sialylated glycans for entry into host cells. For example, the influenza virus recognizes Neu5Ac residues on the surface of epithelial cells. Understanding these interactions can lead to the development of antiviral strategies targeting these glycan-receptor interactions .

4. Applications in Diagnostics and Therapeutics

Neu5Ac α(2-3)Gal β MP Glycoside has potential applications in diagnostic tools due to its specific interactions with cellular receptors:

  • Diagnostic Assays : By labeling this glycan with fluorescent tags, researchers can create assays to identify cells expressing specific receptors associated with diseases such as cancer or viral infections.
  • Therapeutic Targets : Understanding how this glycan interacts with pathogens may lead to novel therapeutic approaches that inhibit these interactions, thereby preventing infections or modulating immune responses .

5. Conclusion

Neu5Ac α(2-3)Gal β MP Glycoside is a crucial component in the study of cellular interactions and pathogen recognition. Its ability to mediate cell adhesion and serve as a substrate for enzymatic reactions makes it an invaluable tool in both research and clinical applications. Further studies on its biological activity will enhance our understanding of glycan biology and its implications in health and disease.

Properties

IUPAC Name

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZUGNGICKBGW-JNFNPIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659767
Record name (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159922-54-0
Record name (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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